Bpoc-ala-OH
Overview
Description
Bpoc-ala-OH, also known as N-α-t.-Boc-L-alanine, is a compound used in peptide synthesis . It has a CAS number of 23631-89-2 and a molecular weight of 327.38 . The Bpoc group is a highly acid-sensitive protecting group that can be removed even with 0.2-0.5% TFA or Mg-perchlorate in acetonitrile .
Synthesis Analysis
The synthesis of peptides containing the Bpoc group is well-documented . For instance, the undecapeptides Boc-L-Ala- [Aib-Ala]2-Glu (OBzl)-Ala- [Aib-Ala]2-OMe and its analogs were synthesized to model the helical N-terminal part of alamethicin . Similarly, the synthesis of the model tripeptide Boc-Gly-S-Ala-Aib-OMe and its monothiated analogs was achieved, demonstrating the versatility of the Boc group in peptide synthesis .Molecular Structure Analysis
The molecular structure of peptides containing the Boc group has been analyzed using various techniques . For example, the crystal structure of Boc-L-Ala- [Aib-Ala]2-Glu (OBzl)-Ala- [Aib-Ala]2-OMe revealed an α-helical conformation stabilized by α-aminoisobutyric acid residues . The crystal structure of Boc-Gly-S-Ala-Aib-OMe showed a type-III β-turn, indicating that the Boc group does not hinder the formation of secondary structures in peptides .Chemical Reactions Analysis
The Boc group is involved in the synthesis and deprotection steps of peptide synthesis. It is typically introduced using Boc-anhydride and removed by acidolysis, often with trifluoroacetic acid or hydrochloric acid in organic solvents . The stability of the Boc group under synthesis conditions allows for the construction of complex peptide structures without premature deprotection .Physical And Chemical Properties Analysis
The physical and chemical properties of the Boc group contribute to its widespread use in peptide synthesis. It is a bulky, hydrophobic group that provides steric protection to the amino group. Its removal is relatively straightforward, which is crucial for the final deprotection step in peptide synthesis.Scientific Research Applications
Solid-Phase Peptide Synthesis
Bpoc-ala-OH and related derivatives are crucial in solid-phase peptide synthesis. For instance, Carey et al. (1996) illustrated the synthesis of peptides using Nα-Bpoc amino acids, including Bpoc-Asn(Trt)-OH and Bpoc-Gln(Trt)-OH, which are highly soluble and efficiently coupled in solid-phase synthesis. This process is significant for creating specific peptide sequences with potential therapeutic applications (Carey, Huang, Wadsworth, & Burrell, 1996).
Preparation and Deblocking Conditions
Kemp et al. (2009) discussed the reproducible preparations of various L-amino acid derivatives, including Bpoc-Ala-OH. They explored the deblocking of Nα-Bpoc peptides, which is a vital step in peptide synthesis. This research provides insight into efficient methods for peptide synthesis and deblocking, impacting the field of peptide-based drug development (Kemp, Fotouhi, Boyd, Carey, Ashton, & Hoare, 2009).
Phosphopeptide Synthesis
The Bpoc group has been investigated for its role in phosphopeptide synthesis. Attard et al. (2007) demonstrated the use of the Bpoc group in the assembly of a MAP Kinase ERK2 peptide, highlighting its compatibility with acid-labile side chain protecting groups. This research contributes to the development of methods for synthesizing phosphopeptides, which have applications in studying protein function and signaling (Attard, Reynolds, & Perich, 2007).
Endocrine Disrupting Chemical Degradation
While not directly involving Bpoc-ala-OH, related research on the degradation of endocrine disrupting chemicals like bisphenol A (BPA) is noteworthy. Xiao et al. (2017) used advanced oxidation processes to treat EDCs, providing a foundation for understanding chemical interactions in water treatment processes. This research is relevant in the broader context of chemical degradation and environmental safety (Xiao, Gao, Wei, Spinney, Luo, Wang, Dionysiou, Tang, & Yang, 2017).
Future Directions
While specific future directions for Bpoc-ala-OH are not detailed in the retrieved papers, the field of peptide synthesis continues to evolve with the development of new methods and technologies. The use of artificial intelligence in the field of biochemistry has started to accelerate the discovery of new compounds and to increase the variety of commercial drugs while decreasing their research costs . This trend is likely to continue and may influence future research involving Bpoc-ala-OH and similar compounds.
properties
IUPAC Name |
(2S)-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-13(17(21)22)20-18(23)24-19(2,3)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,20,23)(H,21,22)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBDJSRNVBUKTE-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427197 | |
Record name | N-({[2-([1,1'-Biphenyl]-4-yl)propan-2-yl]oxy}carbonyl)-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bpoc-ala-OH | |
CAS RN |
23631-89-2 | |
Record name | N-({[2-([1,1'-Biphenyl]-4-yl)propan-2-yl]oxy}carbonyl)-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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